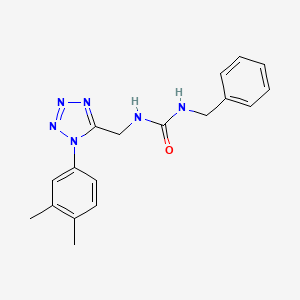

1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-Benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic urea derivative incorporating a tetrazole moiety. Its structure features a benzyl group attached to the urea nitrogen and a 3,4-dimethylphenyl-substituted tetrazole ring linked via a methylene bridge. The synthesis of such compounds typically involves multi-step reactions, including cyclization of azides with amines or urea derivatives under reflux conditions, as exemplified in methods from Chemistry of Heterocyclic Compounds .

Properties

IUPAC Name |

1-benzyl-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13-8-9-16(10-14(13)2)24-17(21-22-23-24)12-20-18(25)19-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENKGZZMFQOZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps. The synthesis often starts with the formation of the tetrazole ring, which can be achieved through the [2+3] cycloaddition reaction between a nitrile and sodium azide under acidic conditions. Following the formation of the tetrazole ring, a benzylation reaction is carried out, where benzyl chloride is used in the presence of a base like potassium carbonate.

Subsequently, the resulting intermediate undergoes a coupling reaction with an isocyanate compound to form the final urea derivative. The reaction conditions usually involve mild temperatures and the use of a solvent like dimethylformamide.

Industrial Production Methods

For industrial-scale production, the methods generally mirror the laboratory synthesis but are optimized for yield, cost, and safety. Continuous flow reactors may be employed to ensure consistent reaction conditions and improved scalability. Solvent recovery and purification steps are crucial to obtaining a high-purity product suitable for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions including:

Oxidation: : The compound can be oxidized, especially the tetrazole ring, using oxidizing agents like hydrogen peroxide.

Reduction: : Reduction of the compound can be performed using reducing agents such as lithium aluminum hydride.

Substitution: : Nucleophilic substitution reactions can occur at the benzyl group, with halogenation being a common type of substitution.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide in the presence of a catalyst.

Reduction: : Lithium aluminum hydride in an anhydrous ether solvent.

Substitution: : Benzyl chloride and potassium carbonate.

Major Products Formed

Oxidation: : Modified tetrazole derivatives with additional oxygen atoms.

Reduction: : Reduced forms of the original compound with altered functional groups.

Substitution: : Benzyl-substituted urea derivatives.

Scientific Research Applications

1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: : Used as a building block for the synthesis of more complex molecules and study of reaction mechanisms.

Biology: : Investigated for its potential as a bioactive molecule with therapeutic properties.

Medicine: : Explored for its role in drug development, particularly for its anti-inflammatory and antimicrobial effects.

Industry: : Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is largely dependent on its interaction with specific molecular targets. The tetrazole ring, being a bioisostere of carboxylic acids, can mimic the behavior of natural biomolecules, leading to interactions with enzymes or receptors. These interactions can activate or inhibit biological pathways, resulting in the desired therapeutic effects. The urea group also plays a role in binding to the active sites of enzymes, further influencing the compound's activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the tetrazole ring, urea linkage, or aromatic groups. Below is a detailed comparison based on molecular properties, synthesis, and inferred pharmacological relevance.

Structural and Molecular Comparisons

Pharmacological Implications

- Substituent Effects :

- 3,4-Dimethylphenyl : May enhance binding to hydrophobic pockets in enzyme active sites.

- Chlorophenyl/Cyclohexyl (CAS 921110-42-1) : Chlorine’s electron-withdrawing effect could modulate receptor affinity, while cyclohexyl may hinder bioavailability .

- Thiophene (CAS 941964-60-9) : Sulfur’s electronegativity and aromaticity might improve interactions with cysteine residues in targets .

Research Findings and Data Gaps

- Synthetic Yields: Limited data exist for the target compound’s yield, though analogs like CAS 951547-39-0 are synthesized in moderate yields (40–60%) using similar protocols .

- Physicochemical Properties : Key parameters (e.g., melting point, solubility) are unreported for most analogs, highlighting a need for experimental characterization.

Biological Activity

1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound that incorporates both a urea functional group and a tetrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific molecular interactions.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₉N₅O₂

- Molecular Weight : 337.37 g/mol

The biological activity of this compound is primarily attributed to the tetrazole ring, which is known for its ability to mimic amide bonds, enhancing its interaction with biological targets. The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity and potential binding affinity to various receptors.

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. In particular, the compound under study has shown promise in inhibiting cell proliferation in various cancer cell lines.

In a comparative study, the compound demonstrated greater efficacy than standard chemotherapeutics like doxorubicin, suggesting its potential as a novel anticancer agent.

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects, particularly in the context of PD-1/PD-L1 interactions, which are critical in cancer immunotherapy. In assays with mouse splenocytes, the compound was able to enhance immune response significantly:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substitutions on the phenyl ring and the tetrazole moiety for enhancing biological activity. For instance:

- Dimethyl Substitution : The presence of methyl groups at the 3 and 4 positions on the phenyl ring appears crucial for maximizing cytotoxic effects .

Case Study 1: Anticancer Activity in Human Cell Lines

In a recent study, several analogs of this compound were synthesized and tested against human cancer cell lines. The results indicated that modifications to the urea group could lead to enhanced potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Original Compound | A431 | < 10 |

| Modified Urea Derivative | A431 | < 5 |

This case study emphasizes the potential for further optimization of this scaffold for better therapeutic outcomes.

Case Study 2: PD-1/PD-L1 Interaction Modulation

Another investigation focused on the immunomodulatory properties of this compound within a PD-1/PD-L1 blockade model. The findings suggest that it may serve as a viable candidate for enhancing anti-tumor immunity through modulation of immune checkpoints .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, and how are intermediates optimized?

- Methodological Answer : The synthesis typically involves coupling a benzylamine derivative with a tetrazole-containing intermediate. For example, refluxing an azide intermediate (e.g., 1-(3,4-dimethylphenyl)-1H-tetrazol-5-ylmethyl azide) with benzylamine in anhydrous toluene under catalytic conditions yields the urea linkage. Crystallization from ethanol-acetic acid mixtures (2:1) is often used for purification . Stoichiometric ratios (e.g., 1:2 for azide:amine) and solvent selection (xylene or toluene) are critical for minimizing side reactions .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are primary tools. For example, -NMR confirms the presence of the benzyl group (δ 4.5–5.0 ppm for -CH-urea) and tetrazole protons (δ 8.0–9.0 ppm). HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30) ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer : Polymorphism can arise from solvent-dependent crystallization. Use SHELXL for high-resolution refinement and compare experimental PXRD patterns with simulated data from single-crystal structures. For ambiguous cases, variable-temperature NMR or DSC (Differential Scanning Calorimetry) can identify phase transitions .

Q. What strategies are employed to study structure-activity relationships (SAR) for tetrazole-urea hybrids in pharmacological contexts?

- Methodological Answer : SAR studies focus on substituent effects:

- Tetrazole ring : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Urea linker : Modify the benzyl group to assess steric effects on target binding (e.g., angiotensin II receptors, based on structural analogs in ).

- Biological assays : Test derivatives in vitro (e.g., HEK cell cytotoxicity ) and in vivo (hypertensive rat models ).

Q. How are computational methods applied to predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology models of GPCRs (e.g., angiotensin receptors ) identifies key interactions:

- Tetrazole’s nitrogen atoms with Arg/Lys residues.

- Benzyl group’s hydrophobic interactions with receptor pockets.

MD simulations (GROMACS) validate stability over 100 ns trajectories .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how are they addressed?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) detects impurities <0.1%. For example:

- Byproduct identification : A common impurity is the unreacted azide intermediate (monitored via m/z 245.1).

- Column selection : Use a Zorbax Eclipse Plus C18 column (3.5 µm) with 0.1% formic acid in mobile phase for optimal separation .

Experimental Design & Data Analysis

Q. How can researchers design a stability study under accelerated conditions for this compound?

- Methodological Answer :

- Conditions : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Analytics : Monitor degradation via HPLC (appearance of peaks at R 3.2 min, likely hydrolyzed urea) and FTIR (loss of tetrazole C=N stretch at 1600 cm) .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity assays?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC values. For inconsistent replicates (e.g., HEK cell assays ), apply Grubbs’ test to exclude outliers and report 95% confidence intervals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.